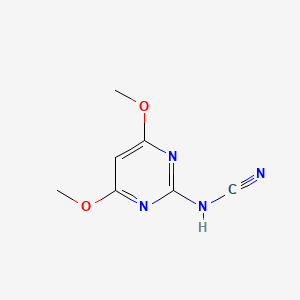
(4,6-Dimethoxypyrimidin-2-yl)cyanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4,6-Dimethoxypyrimidin-2-yl)cyanamide is a chemical compound with the molecular formula C7H8N4O2. It is known for its applications in various fields, including chemistry, biology, and industry. The compound features a pyrimidine ring substituted with two methoxy groups at positions 4 and 6, and a cyanamide group at position 2.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4,6-Dimethoxypyrimidin-2-yl)cyanamide typically involves the reaction of 4,6-dimethoxypyrimidine with cyanamide. One common method includes the use of dimethyl carbonate as a methylating agent in the presence of potassium carbonate and a phase transfer catalyst . The reaction conditions often involve elevated temperatures and specific catalysts to achieve high yields and selectivity.
Industrial Production Methods
Industrial production methods for this compound may involve multi-step processes, including cyclization, methylation, and condensation reactions. These methods are designed to optimize yield and minimize the production of hazardous by-products .
Chemical Reactions Analysis
Types of Reactions
(4,6-Dimethoxypyrimidin-2-yl)cyanamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the cyanamide group can be replaced by other nucleophiles.
Cyclization Reactions: It can undergo intramolecular cyclization to form heterocyclic compounds such as imidazoles and oxazoles.
Common Reagents and Conditions
Common reagents used in reactions with this compound include primary aliphatic amines, dimethyl carbonate, and potassium carbonate. Reaction conditions often involve the use of green solvents like water or isopropanol to promote eco-friendly processes .
Major Products Formed
Major products formed from reactions involving this compound include various heterocyclic compounds, such as imidazoles and oxazoles, which have significant biological and pharmacological activities .
Scientific Research Applications
(4,6-Dimethoxypyrimidin-2-yl)cyanamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of (4,6-Dimethoxypyrimidin-2-yl)cyanamide involves its interaction with specific molecular targets and pathways. The compound’s cyanamide group can act as a nucleophile, participating in various biochemical reactions. Its effects are mediated through the formation of covalent bonds with target molecules, leading to alterations in their function and activity .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4,6-dimethoxypyrimidine: This compound is similar in structure but contains a chlorine atom instead of a cyanamide group.
4-Amino-2,6-dimethoxypyrimidine: This compound features an amino group at position 4 instead of a cyanamide group.
Uniqueness
(4,6-Dimethoxypyrimidin-2-yl)cyanamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
102739-42-4 |
|---|---|
Molecular Formula |
C7H8N4O2 |
Molecular Weight |
180.16 g/mol |
IUPAC Name |
(4,6-dimethoxypyrimidin-2-yl)cyanamide |
InChI |
InChI=1S/C7H8N4O2/c1-12-5-3-6(13-2)11-7(10-5)9-4-8/h3H,1-2H3,(H,9,10,11) |
InChI Key |
NIFWDEYDGSTTOM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=NC(=N1)NC#N)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


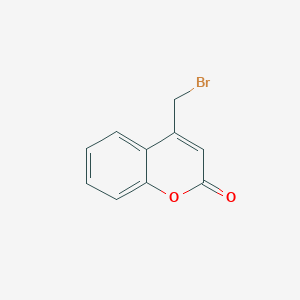
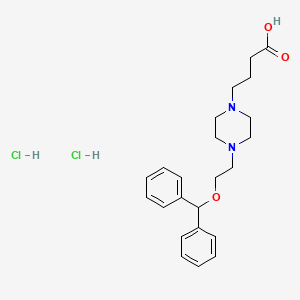
![4-Bromo-7-methoxy-3h-spiro[benzofuran-2,1'-cyclopentane]](/img/structure/B14078417.png)
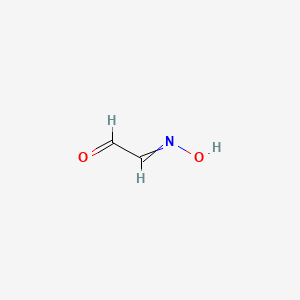
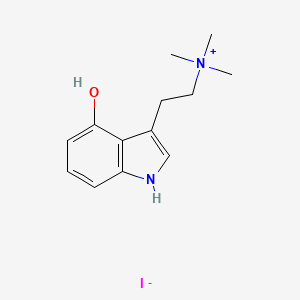

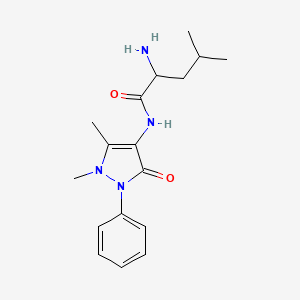
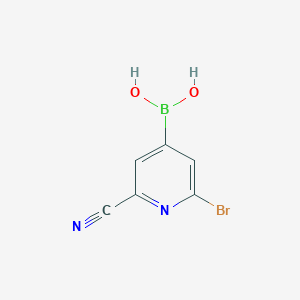
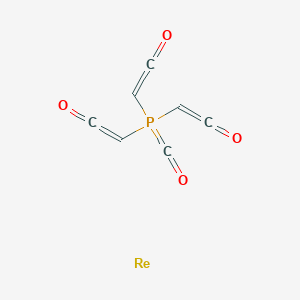
![1-Phenyl-2-(pyridin-4-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14078466.png)
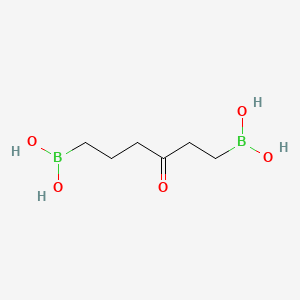
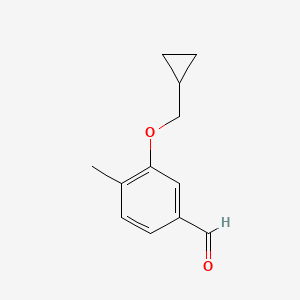
![methyl 2-[[2-[[2-[[3-[[2-[[2-[[1-[2-amino-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-2-hydroxy-5-methylhexyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]-3-phenylpropanoate](/img/structure/B14078482.png)

